1-Octadecanethiol (ODT) is a long-chain (C18) alkanethiol widely procured as a premium surface-modifying agent for transition metals, particularly gold, copper, and silver. Unlike shorter-chain liquid thiols, ODT is a solid at room temperature and forms highly ordered, densely packed self-assembled monolayers (SAMs) driven by strong intermolecular van der Waals forces. Its primary industrial and scientific value lies in its ability to create near-defect-free, crystalline hydrophobic barriers (approximately 2.1 to 2.5 nm thick) that provide exceptional electrochemical insulation, superior corrosion inhibition, and enhanced thermal stability. These baseline properties make ODT the preferred precursor for passivating electrodes, capping conductive nanomaterials, and fabricating superhydrophobic surfaces where structural integrity is critical[1].
Procuring shorter-chain analogs such as 1-dodecanethiol (C12) or 1-hexadecanethiol (C16) as direct substitutes for 1-Octadecanethiol often leads to compromised monolayer performance. Chain length directly dictates the strength of lateral van der Waals interactions; reducing the carbon count lowers the packing density and increases the prevalence of pinhole defects and conformational disorders within the SAM. In electrochemical applications, these microscopic defects allow radial diffusion of redox-active species, causing unwanted background faradaic currents, while in metallurgical protection, the less crystalline structure of shorter thiols accelerates the permeation of oxygen and chloride ions, drastically reducing the corrosion inhibition efficiency and thermal stability of the protective film [1].
When passivating gold electrodes, the choice of alkanethiol dictates the electrical transmissivity of the surface. Cyclic voltammetry studies utilizing redox probes like Fe(CN)6 3-/4- and Ru(NH3)6 3+ demonstrate that 1-octadecanethiol (ODT) SAMs completely block electron transfer, yielding a flat voltammetric response. In contrast, shorter or disordered thiol monolayers exhibit plateau-shaped voltammograms indicative of radial diffusion through spatial defects and pinholes. The displacement of shorter thiols by ODT significantly reduces peak height and increases peak-to-peak separation, confirming the formation of a highly dense, defect-free insulating layer [1].
| Evidence Dimension | Electron transfer blocking (Faradaic current suppression) |
| Target Compound Data | ODT SAMs show negligible faradaic response and complete blocking of Ru(NH3)6 3+ reduction. |
| Comparator Or Baseline | Shorter/disordered thiols exhibit measurable peak currents due to structural pinholes. |
| Quantified Difference | ODT eliminates background charging and redox crossover compared to defective shorter-chain SAMs. |
| Conditions | Cyclic voltammetry on Au electrodes in 1.0 mM Fe(CN)6 3-/4- or 10 mM [Ru(NH3)6]Cl3. |
Absolute electrochemical insulation is critical for biosensors and electrocatalytic imaging to ensure signal fidelity without background electrode interference.
The protective efficacy of alkanethiol SAMs on copper surfaces scales quantitatively with chain length. Electrochemical impedance spectroscopy and potentiodynamic polarization in simulated acid rain (pH 4.5) reveal that 1-octadecanethiol (ODT) achieves an inhibition efficiency of approximately 91%. This significantly outperforms 1-dodecanethiol (DDT), which achieves 88.8%, and 1-octanethiol (OT) at 69%. The enhanced protection is attributed to ODT's highly negative Gibbs free energy of adsorption (-32 kJ/mol), which drives the formation of a thicker, more crystalline, and highly hydrophobic barrier that physically excludes water and corrosive ions [1].
| Evidence Dimension | Corrosion inhibition efficiency |
| Target Compound Data | ODT achieves ~90.97% inhibition efficiency. |
| Comparator Or Baseline | 1-Dodecanethiol (DDT) achieves 88.81%; 1-Octanethiol (OT) achieves 69.02%. |
| Quantified Difference | ODT provides a measurably denser capacitive loop, reducing corrosion rates significantly more than C12 and C8 analogs. |
| Conditions | Copper electrodes immersed in simulated acid rain (pH 4.5) with 0.50 mmol/L thiol concentration. |
Selecting ODT over shorter thiols maximizes the operational lifespan and reliability of copper interconnects and microelectronics in harsh environments.
For the formulation of solution-processable copper nanowires (Cu NWs), the capping ligand must withstand elevated processing temperatures without desorbing or allowing oxidation. Differential scanning calorimetry (DSC) demonstrates that 1-octadecanethiol (ODT) on Cu NWs exhibits a strong order-disorder transition centered at 61 °C. Because of this robust crystalline packing, ODT-decorated Cu NWs show no evidence of Cu2O formation even after 24 hours of hygrothermal treatment at 100 °C. Shorter ligands lack this high transition temperature, making them more susceptible to thermally induced structural disorder and subsequent oxidation [1].
| Evidence Dimension | Order-disorder transition temperature and oxidation resistance |
| Target Compound Data | ODT maintains a crystalline layer with a transition at 61 °C, preventing Cu2O formation at 100 °C. |
| Comparator Or Baseline | Shorter alkylamines (e.g., ODA transition at 57 °C) and shorter thiols offer lower thermal stability. |
| Quantified Difference | ODT forms a stronger, more thermally stable crystalline barrier than shorter-chain or amine-based ligands. |
| Conditions | Cu NWs subjected to 24 h hygrothermal treatment at 100 °C, analyzed via XPS and DSC. |
High thermal stability allows manufacturers to process and cure copper nanowire conductive inks at elevated temperatures without degrading electrical conductivity.
Directly following from its ability to completely block faradaic electron transfer, 1-Octadecanethiol is the premier choice for passivating the non-active areas of gold microelectrodes and plasmonic sensors. By eliminating pinholes that plague shorter-chain SAMs, ODT ensures that signal noise from background charging is suppressed, maximizing sensor sensitivity[1].
Leveraging its ~91% inhibition efficiency and highly negative Gibbs free energy of adsorption, ODT is ideal for protecting copper microelectronics, printed circuit boards, and heat exchangers from acidic and halide-rich environments. Its thick, crystalline hydrophobic layer outperforms standard C8 or C12 thiols in extending component lifespan [2].
Because ODT exhibits a high order-disorder transition temperature (61 °C), it serves as an optimal capping agent for copper nanowires. It allows the formulated conductive inks to undergo high-temperature curing and hygrothermal stress without suffering from oxidative degradation (Cu2O formation), preserving the material's conductivity [3].
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